molecular formula C9H15NO2 B1385678 [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol CAS No. 1177999-84-6

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol

Cat. No. B1385678
CAS RN: 1177999-84-6
M. Wt: 169.22 g/mol
InChI Key: XENBBTYPZLZGQG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol (CPM) is an organic compound with a cyclopropane ring structure. It is a chiral compound with two enantiomers, (2S)- and (2R)-CPM. CPM is a versatile compound that has been extensively studied due to its interesting properties and potential applications in various fields.

Scientific Research Applications

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has been studied extensively in the fields of organic synthesis and medicinal chemistry. It has been used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in organometallic catalysis. Additionally, this compound has been used in the synthesis of biologically active compounds such as anti-cancer drugs, antibiotics, and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, including asymmetric synthesis and organometallic catalysis. Additionally, this compound is relatively easy to synthesize and is inexpensive. On the other hand, this compound is not a very stable compound and can decompose under certain conditions.

Future Directions

The potential applications of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol are still being explored. Possible future directions for research include the development of new synthetic methods for this compound, the exploration of its use in asymmetric synthesis and organometallic catalysis, and the study of its biochemical and physiological effects. Additionally, further research into the synthesis of biologically active compounds using this compound could result in the development of new drugs and therapies.

Biochemical Analysis

Biochemical Properties

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can also result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by oxidoreductases, leading to the formation of metabolites that participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can result in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may concentrate in specific areas where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization may enhance its ability to modulate gene expression, while cytoplasmic localization may affect metabolic processes .

properties

IUPAC Name

cyclopropyl-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h7-8,11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENBBTYPZLZGQG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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